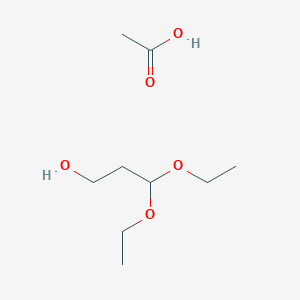

Acetic acid;3,3-diethoxypropan-1-ol

Description

Contextual Role of Acetal-Alcohol Systems in Contemporary Chemical Transformations

Acetal-alcohol systems, such as 3,3-diethoxypropan-1-ol, represent a class of bifunctional molecules that are instrumental in multistep organic synthesis. The acetal (B89532) group serves as a protected form of an aldehyde, while the alcohol group provides a reactive site for a variety of chemical modifications. This dual functionality allows chemists to perform reactions at the alcohol position without affecting the latent aldehyde, which can be unveiled at a later stage.

The importance of acetals, in general, lies in their stability in neutral to strongly basic environments. libretexts.orglibretexts.org This characteristic makes them excellent protecting groups for carbonyl compounds (aldehydes and ketones) against a wide array of reagents, including powerful nucleophiles like Grignard reagents and reducing agents such as lithium aluminum hydride. libretexts.orgwikipedia.orgpressbooks.pub The protection strategy involves converting the reactive carbonyl into a less reactive acetal, carrying out desired transformations on other parts of the molecule, and then deprotecting the acetal to regenerate the original carbonyl group. wikipedia.orgpressbooks.pub This sequence is crucial when a molecule contains multiple functional groups that could react under the same conditions. pressbooks.pubchemistrysteps.com

The formation of acetals is a reversible reaction, typically catalyzed by acid. libretexts.orgpressbooks.pub By controlling the reaction conditions, such as removing water, the equilibrium can be shifted towards acetal formation. pressbooks.pub Conversely, treatment with aqueous acid can readily cleave the acetal, regenerating the parent carbonyl compound. pressbooks.pubmasterorganicchemistry.com This reversibility is a key aspect of their utility as protecting groups. chemistrysteps.com

Historical Perspective on the Utilization of 3,3-Diethoxypropan-1-ol as a Precursor

Historically, 3,3-diethoxypropan-1-ol has been recognized as a valuable intermediate in organic and medicinal chemistry. google.com Its synthesis has been approached through various methods, including the basic hydrolysis of 3-chloropropionaldehyde diethyl acetal. google.com Another synthetic route involves a four-step process starting from malonaldehyde and absolute ethanol (B145695), proceeding through aldolization, nucleophilic substitution, basic hydrolysis, and chemical reduction. google.com

The compound has served as a precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of α-acetal-poly(ethylene glycol) through a reaction with potassium naphthalide and ethylene (B1197577) oxide. sigmaaldrich.com This highlights its role as a versatile building block, where both the alcohol and the protected aldehyde functionalities can be strategically employed.

Structural Significance of the Diethyl Acetal Moiety in Synthetic Pathways

The diethyl acetal moiety within 3,3-diethoxypropan-1-ol is of paramount structural significance in synthetic organic chemistry. This functional group effectively masks a highly reactive aldehyde, rendering it inert to a variety of reaction conditions under which an unprotected aldehyde would readily react. total-synthesis.com

The stability of the acetal group is comparable to that of ethers, which are known for their general lack of reactivity unless treated with strong acids. libretexts.orgpearson.com This stability allows for selective reactions to occur at other functional groups within the molecule. chemistrysteps.com For example, in a molecule containing both an ester and a ketone, the ketone can be protected as an acetal to allow for the selective reduction of the ester using a hydride reagent. pressbooks.pub Without protection, the hydride would react with both functional groups. pressbooks.pub

The diethyl acetal, being an acyclic acetal, is formed from the reaction of an aldehyde with two equivalents of ethanol in the presence of an acid catalyst. total-synthesis.comucalgary.ca The mechanism involves the initial formation of a hemiacetal, which then reacts further to form the stable acetal. libretexts.orgpressbooks.pub The use of a diol, such as ethylene glycol, would result in the formation of a cyclic acetal, which can offer different stability and reactivity profiles. libretexts.orgtotal-synthesis.com The choice between an acyclic and a cyclic acetal can be a strategic decision in a synthetic plan.

The ability to deprotect the acetal under acidic conditions to reveal the aldehyde is a critical feature. wikipedia.orgmasterorganicchemistry.com This "unmasking" step allows for subsequent reactions at the newly formed aldehyde, such as oxidation, reduction, or addition of nucleophiles. This strategic use of the diethyl acetal as a latent aldehyde group is a powerful tool in the synthetic chemist's arsenal.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113369-51-0 |

|---|---|

Molecular Formula |

C9H20O5 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

acetic acid;3,3-diethoxypropan-1-ol |

InChI |

InChI=1S/C7H16O3.C2H4O2/c1-3-9-7(5-6-8)10-4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |

InChI Key |

KXGUWDBXXWAIKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCO)OCC.CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 3,3 Diethoxypropan 1 Ol and Its Acetate Ester Derivatives

Synthesis of 3,3-Diethoxypropan-1-ol

The preparation of 3,3-diethoxypropan-1-ol can be achieved through several synthetic pathways, each with distinct advantages and precursor requirements. Key strategies include the hydrolysis of halogenated compounds, acetalization and transacetalization reactions, and potential derivations from polyol skeletons like glycerol (B35011).

Hydrolytic Routes from Halogenated Precursors

A prevalent method for the synthesis of 3,3-diethoxypropan-1-ol involves the hydrolysis of a halogenated precursor. One such precursor is 3-chloropropionaldehyde diethyl acetal (B89532), which can undergo basic hydrolysis to yield the desired product. This reaction is typically performed under elevated temperatures and pressures google.com. For instance, the reaction can be carried out at temperatures ranging from 150°C to 300°C and pressures of 0.25 MPa to 0.92 MPa google.com.

Another illustrative pathway starts from the bromination of acrolein to produce 2,3-dibromopropionaldehyde. This intermediate is then converted to 2,3-dibromopropionaldehyde diethyl acetal by reacting it with triethyl orthoformate in ethanol (B145695). The subsequent dehydrobromination of this acetal using a strong base like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst yields propiolaldehyde diethyl acetal. This can then be further transformed into 3,3-diethoxypropan-1-ol through subsequent reactions. The preparation of 2,3-dibromopropionaldehyde diethyl acetal from acrolein and bromine, followed by reaction with triethyl orthoformate, can achieve yields of 74–77% orgsyn.org.

Acetalization and Transacetalization Methods

Acetalization is a fundamental reaction in organic synthesis for the protection of carbonyl groups, and it can be employed for the synthesis of 3,3-diethoxypropan-1-ol. This process generally involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst nih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.org. For the synthesis of 3,3-diethoxypropan-1-ol, the precursor would be 3-hydroxypropionaldehyde, which is reacted with two equivalents of ethanol under acidic conditions libretexts.orgnih.gov. The reaction is reversible, and to drive the equilibrium towards the formation of the acetal, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves libretexts.org.

A multi-step synthesis starting from malondialdehyde (MDA) has also been reported, which involves an initial acetalization step. In this process, MDA is reacted with dehydrated alcohol in the presence of a solid acid catalyst to form 1,1,3,3-tetraethoxypropane. This intermediate then undergoes a series of reactions including nucleophilic substitution, basic hydrolysis, and chemical reduction to yield 3,3-diethoxypropan-1-ol. A patent for this method reports a final product yield of 99% with a purity of over 98% google.com.

Transacetalization is another relevant method where an existing acetal reacts with a diol or another alcohol to form a new acetal. This can be advantageous as it can proceed under milder conditions and avoids the generation of water researchgate.net.

Derivations from Glycerol Skeletons and Related Polyols

Glycerol, a readily available and renewable polyol, presents a potential starting material for the synthesis of 3,3-diethoxypropan-1-ol. A feasible, though indirect, pathway involves the biological or chemical conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) researchgate.netnih.govethz.chnih.govresearchgate.net. The enzymatic dehydration of glycerol to 3-HPA is a known biochemical reaction researchgate.netnih.gov. Once 3-HPA is obtained, it can be subjected to acetalization with ethanol in the presence of an acid catalyst to form 3,3-diethoxypropan-1-ol, as described in the previous section. While direct conversion of glycerol to 3,3-diethoxypropan-1-ol is not a commonly cited method, this two-step conceptual pathway provides a route from a renewable feedstock.

Esterification of 3,3-Diethoxypropan-1-ol with Acetic Acid

The conversion of 3,3-diethoxypropan-1-ol to its acetate (B1210297) ester is typically achieved through esterification with acetic acid. This reaction is a classic example of nucleophilic acyl substitution.

Acid-Catalyzed Fischer Esterification Methodologies

Fischer esterification is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst masterorganicchemistry.comstudy.compatsnap.comjove.com. The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products masterorganicchemistry.comjove.com. This is typically accomplished by either using a large excess of one of the reactants (usually the alcohol) or by removing the water that is formed as a byproduct masterorganicchemistry.compatsnap.comjove.com.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst study.compatsnap.com. For the esterification of the primary alcohol 3,3-diethoxypropan-1-ol with acetic acid, common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) masterorganicchemistry.comjeeadv.ac.in. The reaction rate is generally fastest for primary alcohols due to reduced steric hindrance jove.com.

Table 1: Effect of Reactant Molar Ratio on Ester Yield in a Typical Fischer Esterification

| Molar Ratio (Alcohol:Acid) | Approximate Ester Yield at Equilibrium (%) |

| 1:1 | 65 |

| 10:1 | 97 |

| 100:1 | 99 |

Data adapted from a study on the esterification of acetic acid with ethanol and is illustrative for primary alcohols. masterorganicchemistry.com

Catalytic Systems for Enhanced Esterification Efficiency

To improve the efficiency and sustainability of the esterification process, various catalytic systems have been developed. These can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysts.

Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are highly effective but can be corrosive and difficult to separate from the reaction mixture nih.govmdpi.com.

Heterogeneous catalysts offer the advantage of easy separation and reusability. Examples include acidic ion-exchange resins, zeolites, and metal oxides mdpi.comuntirta.ac.id. These solid acid catalysts provide active sites for the reaction to occur on their surface. For instance, mesoporous stannosilicates have been shown to be effective heterogeneous catalysts for the esterification of levulinic acid with various alcohols, demonstrating the potential of such materials for ester synthesis acs.org.

Enzymatic catalysts , particularly lipases, are gaining increasing attention as a green alternative for ester synthesis nsf.govresearchgate.netunirioja.esnih.govnih.gov. Lipases can catalyze esterification under mild reaction conditions, often in solvent-free systems, and exhibit high selectivity nsf.govresearchgate.netunirioja.es. For example, immobilized Candida antarctica lipase (B570770) B has been successfully used for the esterification of acetic acid with isoamyl alcohol unirioja.es. Lipases have also been shown to be highly selective for primary alcohols nsf.gov.

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl, TsOH | High catalytic activity, low cost. | Corrosive, difficult to separate from product, potential for side reactions. |

| Heterogeneous Acid | Ion-exchange resins, Zeolites, Metal oxides | Easily separable and recyclable, less corrosive. | Lower activity than homogeneous catalysts, potential for leaching of active sites. |

| Enzymatic | Lipases (Candida antarctica, Rhizomucor miehei) | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, potential for enzyme inhibition, may require specific reaction media. |

Equilibrium Control and Water Removal Strategies in Acetate Ester Formation

The formation of 3,3-diethoxypropyl acetate from 3,3-diethoxypropan-1-ol and acetic acid is typically achieved through Fischer esterification. This reaction is a reversible process, and to obtain high yields of the ester, the equilibrium must be shifted toward the products. masterorganicchemistry.com The primary method for achieving this is the removal of water, a byproduct of the reaction.

Several strategies are employed to remove water and drive the equilibrium forward:

Azeotropic Distillation: A common and effective method involves refluxing the reaction mixture in a solvent that forms an azeotrope with water, such as toluene or benzene. operachem.comreddit.com A Dean-Stark apparatus is used to trap the water as it is distilled from the reaction, preventing it from participating in the reverse hydrolysis reaction. operachem.com

Use of Excess Reagent: According to Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium to favor the products. thermofisher.com In this synthesis, using a large excess of either the less expensive acetic acid or 3,3-diethoxypropan-1-ol can significantly improve the yield of the acetate ester. masterorganicchemistry.comthermofisher.com

Dehydrating Agents: Chemical dehydrating agents can be added to the reaction mixture to sequester the water as it forms. These can include strong protic acids like concentrated sulfuric acid, which also serves as the catalyst, or other agents like molecular sieves. organic-chemistry.org Another approach is the use of trimethyl orthoformate, which reacts with water to produce methyl formate and methanol, effectively removing it from the equilibrium. organic-chemistry.org

The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are common, organic acids such as p-toluenesulfonic acid (TsOH) are also frequently used, sometimes in catalytic amounts, to promote the reaction under milder conditions. operachem.comreddit.com

Table 1: Water Removal Strategies in Fischer Esterification

| Method | Description | Apparatus/Reagent | Primary Function |

|---|---|---|---|

| Azeotropic Distillation | Co-distillation of water with a solvent. | Dean-Stark Trap | Physical removal of water from the reaction vessel. |

| Excess Reagent | Use of a stoichiometric excess of one reactant. | Acetic Acid or Alcohol | Shifts equilibrium based on Le Chatelier's principle. |

| Dehydrating Agent | Chemical agent that reacts with or absorbs water. | Sulfuric Acid, Molecular Sieves | In-situ chemical removal of water. |

Alternative Synthetic Routes to Acetate Esters of Acetal-Alcohols

Besides direct esterification, alternative routes can provide access to acetate esters of acetal-alcohols, often starting from different precursors. These methods can offer advantages in terms of selectivity or compatibility with other functional groups.

An alternative strategy involves the synthesis of diethyl acetals of α-formyl esters. This approach builds the molecule by first establishing the ester functionality and then introducing the acetal group. The starting materials are α-formyl esters, which are β-carbonyl aldehydes. The key step is the selective acetalization of the aldehyde group in the presence of the ester.

This transformation is typically achieved by reacting the α-formyl ester with an excess of ethanol under acidic catalysis. researchgate.net The reaction is an equilibrium process, and similar to esterification, water removal is necessary to drive the formation of the acetal. organic-chemistry.orgacs.org The ester group is generally less reactive than the aldehyde under these conditions, allowing for chemoselective protection of the formyl group. The resulting product, a β,β-diethoxy ester, can then be reduced to yield the target 3,3-diethoxypropan-1-ol, which can subsequently be esterified.

One-pot procedures, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant improvements in efficiency, reducing waste and saving time. nacatsoc.org For the synthesis of 3,3-diethoxypropyl acetate, a plausible one-pot strategy would start from 3,3-diethoxypropanal (B3055259).

This approach is analogous to the reductive conversion of aldehydes into acetic esters. thieme.de The process would involve two sequential steps in the same pot:

Reduction: The aldehyde (3,3-diethoxypropanal) is first reduced to the corresponding primary alcohol (3,3-diethoxypropan-1-ol). This can be accomplished with a variety of reducing agents, such as sodium borohydride.

Acetylation: After the reduction is complete, an acetylating agent, such as acetic anhydride or acetyl chloride, is added directly to the reaction mixture to convert the newly formed alcohol into its acetate ester.

This one-pot method avoids the isolation and purification of the intermediate alcohol, streamlining the synthesis. thieme.de Such strategies are part of a broader class of tandem reactions that are highly valued in modern organic synthesis. researchgate.netumn.edu

Stereoselective Approaches in Synthesis of Chiral Derivatives and Scaffolds

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. bccollegeasansol.ac.inmdpi.com This section explores strategies to access chiral derivatives related to 3,3-diethoxypropan-1-ol.

3,3-Diethoxypropan-1-ol and its aldehyde precursor, 3,3-diethoxypropanal, serve as versatile three-carbon (C3) building blocks in the synthesis of more complex molecules. The acetal group acts as a protected aldehyde, which can be unmasked under acidic conditions when needed. This latent functionality makes it a valuable synthon for incorporating a propanal or propanol (B110389) unit into a larger molecular framework.

In the context of stereoselective synthesis, this achiral building block can be reacted with chiral substrates or reagents to generate diastereomeric products, which can then be separated. For instance, the hydroxyl group of 3,3-diethoxypropan-1-ol could be used to open a chiral epoxide, or the corresponding aldehyde could undergo a diastereoselective aldol reaction with a chiral enolate, thereby incorporating the C3 unit into a new chiral framework.

Two powerful strategies in asymmetric synthesis are the use of the chiral pool and chiral auxiliaries. bccollegeasansol.ac.intcichemicals.com

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.organkara.edu.trnih.gov A synthesis of a chiral derivative of 3,3-diethoxypropan-1-ol could conceivably start from a C3 chiral building block such as L-serine or D-glyceraldehyde. The existing stereocenter in the starting material is carried through the synthetic sequence, defining the stereochemistry of the final product. bccollegeasansol.ac.in This strategy is efficient as it bypasses the need for an asymmetric induction step.

Chiral Auxiliary Methodologies: A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ankara.edu.trwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. wikipedia.org For example, 3,3-diethoxypropanoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgharvard.edu The resulting amide could then undergo a diastereoselective alkylation at the α-position. Subsequent removal of the auxiliary would furnish a chiral α-substituted 3,3-diethoxypropanoic acid derivative with high enantiomeric purity. This method is highly versatile and allows for the synthesis of both enantiomers by selecting the appropriate auxiliary. tcichemicals.comwikipedia.org

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Starting Material | Key Advantage |

|---|---|---|---|

| Chiral Pool | Incorporates existing chirality from natural sources. | Enantiopure natural product (e.g., amino acid, sugar). wikipedia.org | High efficiency as chirality is inherent. |

| Chiral Auxiliary | Temporarily attaches a chiral molecule to guide a reaction. | Achiral substrate + Chiral auxiliary. wikipedia.org | Predictable control over stereochemistry; access to both enantiomers. |

Mechanistic Investigations of Reactions Involving 3,3 Diethoxypropan 1 Ol and Its Acetate Esters

Mechanisms of Acetal (B89532) Formation and Hydrolysis

Acetal formation and its reverse reaction, hydrolysis, are fundamental transformations in organic chemistry, often utilized for the protection of carbonyl groups. libretexts.org These reactions are typically catalyzed by acid and proceed through a series of proton transfer, nucleophilic attack, and elimination steps. organicchemistrytutor.com

Acid-Catalyzed Pathways and Proton Transfer Steps

The formation of an acetal from an aldehyde or ketone and an alcohol, such as the conversion of a suitable precursor to 3,3-diethoxypropan-1-ol, requires an acid catalyst. libretexts.org The mechanism commences with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com This is a crucial activation step, as alcohols are generally weak nucleophiles. libretexts.org

Following protonation, a molecule of alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal. libretexts.orgleah4sci.com This step is a classic example of a nucleophilic addition to a carbonyl group. The reaction then proceeds through a series of proton transfers. youtube.com A proton is removed from the newly added hydroxyl group, and another proton is added to the original carbonyl oxygen, converting it into a good leaving group (water). youtube.comkhanacademy.org

The elimination of a water molecule from the protonated hemiacetal generates a resonance-stabilized cation known as an oxocarbenium ion. libretexts.orgyoutube.com This ion is a key intermediate in the reaction pathway. A second molecule of alcohol then acts as a nucleophile, attacking the oxocarbenium ion. libretexts.org Finally, deprotonation of the resulting species yields the stable acetal product and regenerates the acid catalyst. libretexts.orglibretexts.org

The hydrolysis of acetals back to the corresponding aldehyde or ketone and alcohol is the microscopic reverse of acetal formation. organicchemistrytutor.comchemistrysteps.com The process is initiated by the protonation of one of the acetal oxygens, creating a good leaving group. chemistrysteps.com The departure of this leaving group is assisted by the lone pair of electrons on the adjacent oxygen, again forming the critical oxocarbenium ion intermediate. chemistrysteps.com A water molecule then attacks this electrophilic species, and subsequent deprotonation leads to the formation of a hemiacetal. chemistrysteps.com Further protonation of the remaining alkoxy group, followed by elimination and deprotonation, ultimately yields the carbonyl compound and the alcohol. chemistrysteps.com The entire process is driven forward by the presence of excess water. chemistrysteps.com

Role of Oxocarbenium Ion Intermediates in Acetal Chemistry

The oxocarbenium ion is a central and highly reactive intermediate in both the formation and hydrolysis of acetals. youtube.comwikipedia.org It is characterized by a positive charge that is delocalized between a carbon and an adjacent oxygen atom, represented by resonance structures of a carbocation and an oxonium ion. wikipedia.org This resonance stabilization makes the formation of the oxocarbenium ion more favorable than that of a simple carbocation.

The formation of the oxocarbenium ion is often the rate-determining step in acetal hydrolysis. masterorganicchemistry.comresearchgate.net The stability of this intermediate is influenced by the surrounding chemical structure. In the context of glycosidic bond hydrolysis in carbohydrates, which are complex acetals, the transition state leading to the oxocarbenium ion has significant carbocationic character. cazypedia.org

The geometry of the oxocarbenium ion is also noteworthy. The double-bond character between the carbon and oxygen forces a planar arrangement of the atoms involved. cazypedia.org This planarity has important stereochemical implications, as the subsequent nucleophilic attack can occur from either face of the ion, potentially leading to a mixture of stereoisomers. youtube.com

The intermediacy of oxocarbenium ions has been firmly established through various experimental techniques, including trapping experiments. For instance, the oxocarbenium ion formed during the hydrolysis of certain acetals has been successfully trapped by bisulfite ions, providing direct evidence for its existence. masterorganicchemistry.com The study of these intermediates is crucial not only for understanding reaction mechanisms but also for developing new synthetic methodologies, such as enantioselective additions to prochiral oxocarbenium ions. nih.gov

Reaction Mechanisms of Esterification and Hydrolysis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, and the reverse reaction, ester hydrolysis, are fundamental reactions in organic synthesis and biochemistry. The reaction involving 3,3-diethoxypropan-1-ol to form its acetate (B1210297) ester falls into this category.

Protonation-Addition-Deprotonation-Elimination (PADPED) Pathways

The acid-catalyzed esterification of a carboxylic acid with an alcohol, and the corresponding hydrolysis of an ester, generally proceed through a series of steps that can be broadly categorized as protonation, addition, deprotonation, and elimination. masterorganicchemistry.com

In the context of Fischer esterification, the process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, 3,3-diethoxypropan-1-ol). The subsequent nucleophilic addition of the alcohol to the activated carbonyl group forms a tetrahedral intermediate.

Following the formation of this intermediate, a series of proton transfer steps occur. A proton is typically removed from the attacking alcohol moiety and another is added to one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water). The elimination of this water molecule, driven by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond and leads to the formation of the protonated ester. Finally, deprotonation of this species yields the final ester product and regenerates the acid catalyst.

The hydrolysis of the acetate ester of 3,3-diethoxypropan-1-ol follows the reverse pathway. The carbonyl oxygen of the ester is first protonated, followed by the nucleophilic addition of a water molecule to form a tetrahedral intermediate. Proton transfers then facilitate the elimination of the alcohol (3,3-diethoxypropan-1-ol) as the leaving group, leading to the formation of the protonated carboxylic acid. Deprotonation then gives the final carboxylic acid product.

Kinetic and Thermodynamic Factors Influencing Reaction Reversibility

Esterification and ester hydrolysis are reversible equilibrium reactions. organicchemistrytutor.com The position of the equilibrium is governed by both kinetic and thermodynamic factors.

Kinetic Factors: The rate of both the forward (esterification) and reverse (hydrolysis) reactions is influenced by several factors, including the concentration of reactants and catalyst, temperature, and the steric hindrance around the reaction center. For instance, in ester hydrolysis, the rate of reaction is dependent on the concentration of the ester and the hydronium ion (in acid-catalyzed hydrolysis) or hydroxide (B78521) ion (in base-catalyzed hydrolysis). The activation energy of the reaction, which is a key kinetic parameter, can be influenced by the electronic properties of the substituents in both the carboxylic acid and alcohol components. ias.ac.inresearchgate.net Studies on the hydrolysis of various esters have shown that electron-withdrawing groups can sometimes accelerate the reaction, while electron-donating groups may slow it down, although steric effects can also play a significant role. ias.ac.in

Radical Chemistry Involving Acetal Derivatives

While the chemistry of acetals is often dominated by ionic pathways, particularly under acidic conditions, the involvement of radical intermediates is also possible, especially under specific reaction conditions such as high temperatures or the presence of radical initiators.

Research has shown that acetal derivatives can undergo radical degradation at elevated temperatures. nih.govnih.gov This process can be initiated by the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. In the case of cyclic acetals derived from sugars, it has been demonstrated that less substituted cyclic acetals are more prone to radical degradation through hydrogen abstraction. nih.govnih.gov The resulting radical is often formed on the methylene (B1212753) unit situated between the two oxygen atoms of the acetal moiety. nih.govnih.gov This initial radical can then undergo subsequent rearrangement or other reactions.

The formation of these radical species can be detected and studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov The presence of radical inhibitors can suppress this degradation pathway, providing further evidence for a radical-mediated mechanism. nih.govnih.gov

Visible-light-promoted reactions have also been shown to generate radical species from acetals. For example, 1,3-dioxolane (B20135) can be converted to its corresponding radical in the presence of a photosensitizer and an iridium catalyst upon irradiation with visible light. acs.org This radical can then participate in addition reactions with electron-deficient alkenes. acs.org These reactions can proceed through a radical chain mechanism, which is a less common pathway for this type of transformation. acs.org

While specific studies on the radical chemistry of 3,3-diethoxypropan-1-ol are not prevalent in the provided search results, the general principles of radical formation in acetal derivatives suggest that under appropriate conditions (e.g., high temperature, photolysis, or reaction with radical initiators), this compound could also form radical intermediates. The most likely site for hydrogen abstraction would be the carbon atom situated between the two ethoxy groups, as this would lead to a resonance-stabilized radical.

Acetal Radicals in Carbon-Carbon Bond Formations

The generation of radical species from acetals provides a powerful method for the formation of carbon-carbon bonds. Acetal radicals can be viewed as synthetic equivalents of acyl radicals, offering alternative reaction pathways that can circumvent challenges associated with the stability of acyl radicals. rsc.org The general strategy involves the abstraction of a hydrogen atom from the carbon atom situated between the two oxygen atoms of the acetal moiety. This process is often initiated photochemically or through the use of a radical initiator.

In the context of acetic acid;3,3-diethoxypropan-1-ol, a radical can be generated at the acetal carbon. Photochemical electron transfer is a plausible method for initiating such a reaction. libretexts.org For instance, irradiation in the presence of a photosensitizer like hexamethylphosphoramide (B148902) (HMPA) can lead to the formation of a radical anion, which can then fragment or undergo further reactions. libretexts.org

The resulting acetal radical is a nucleophilic species that can add to electron-deficient alkenes, leading to the formation of a new carbon-carbon bond. The reaction sequence can be summarized as follows:

Initiation: A radical initiator or photochemical energy generates a radical species.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the acetal carbon of the this compound molecule, forming a stabilized acetal radical.

C-C Bond Formation: The acetal radical adds to a suitable radical acceptor, such as an activated alkene.

Termination/Propagation: The resulting radical can abstract a hydrogen atom from a donor molecule to complete the reaction, or propagate a chain reaction.

While specific studies on the radical reactions of this compound are not extensively documented, the principles of acetal radical chemistry suggest its potential as a precursor for forming more complex molecular architectures. rsc.orgacs.org

Decarboxylative Processes and Radical Trapping Experiments

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). In the context of radical chemistry, decarboxylative processes can be coupled with other transformations to form new bonds. The malonic ester synthesis is a classic example where a derivative of a dicarboxylic acid is alkylated and then undergoes hydrolysis and decarboxylation. masterorganicchemistry.commasterorganicchemistry.compatsnap.com This process typically occurs when a carboxylic acid has a carbonyl group at the β-position, which facilitates the loss of CO2 through a cyclic transition state upon heating. masterorganicchemistry.com

For a molecule like this compound, direct decarboxylation of the acetate group is not a facile process under typical conditions. However, if the molecule were modified to a malonic ester derivative, such as by introducing another carboxyl group alpha to the existing ester, then decarboxylation could be induced. The mechanism for the decarboxylation of a β-keto acid or a malonic acid involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.commasterorganicchemistry.com

Radical trapping experiments are crucial for detecting and characterizing transient radical intermediates in a reaction. Spin traps, such as nitrones and nitroso compounds, are used to convert highly reactive radicals into more stable radicals that can be detected by electron paramagnetic resonance (EPR) spectroscopy. In a hypothetical radical decarboxylation involving a derivative of this compound, radical trapping could be employed to intercept any carbon-centered radicals formed after the loss of CO2, thereby providing evidence for the proposed radical pathway.

Intramolecular Cyclization and Rearrangement Mechanisms with Acetal-Containing Precursors

Precursors containing both an acetal and a hydroxyl group, such as 3,3-diethoxypropan-1-ol, are valuable substrates for the synthesis of heterocyclic rings through acid-catalyzed intramolecular cyclization. The general mechanism involves the protonation of one of the ethoxy groups of the acetal, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. orgoreview.com This electrophilic intermediate is then trapped by the intramolecular nucleophilic hydroxyl group, leading to the formation of a cyclic ether after deprotonation.

A related and well-studied transformation is the Lewis acid-catalyzed rearrangement of vinyl acetals derived from dihydro-1,3-dioxepines, which yields substituted tetrahydrofurans. semanticscholar.orgnih.gov In these reactions, a Lewis acid activates the acetal, promoting a rearrangement to form a zwitterionic oxocarbenium ion intermediate. semanticscholar.orgnih.gov This intermediate then cyclizes to afford the tetrahydrofuran (B95107) ring system. The stereochemical outcome of the reaction can often be controlled by the reaction temperature, with lower temperatures favoring the formation of the kinetic cis-isomer and higher temperatures leading to the thermodynamic trans-isomer. semanticscholar.org

The following table summarizes the effect of different Lewis acids on a model vinyl acetal rearrangement, highlighting the catalyst's role in product yield and diastereoselectivity.

| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Ratio (cis:trans) |

| 1 | BF3·OEt2 | CH2Cl2 | -78 | 71 | 97:3 |

| 2 | TiCl4 | CH2Cl2 | -78 | 65 | 95:5 |

| 3 | SnCl4 | CH2Cl2 | -78 | 58 | 92:8 |

| 4 | TMSOTf | CH2Cl2 | -78 | 55 | 90:10 |

Data adapted from a study on the rearrangement of 2-phenyl-4,5-dihydro-1,3-dioxepines. The yields and ratios are illustrative of the catalytic effect. nih.gov

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic strategies. A notable example involving a derivative of 3,3-diethoxypropan-1-ol is the Kazan reaction, a tandem intramolecular cyclization/1,3-aryl shift of N-(4,4-diethoxybutyl)imines. rsc.orgsemanticscholar.orgrsc.org These imines are readily prepared from 3,3-diethoxypropanal (B3055259), which is the aldehyde corresponding to 3,3-diethoxypropan-1-ol.

The proposed mechanism for the Kazan reaction begins with the acid-catalyzed protonation of the imine nitrogen, followed by the elimination of an ethanol molecule to generate an enol ether intermediate. semanticscholar.org Subsequent intramolecular cyclization, akin to a Mannich reaction, forms a five-membered ring intermediate. semanticscholar.org This is followed by a rare semanticscholar.orgnih.gov-sigmatropic rearrangement where the aryl group migrates. The driving force for this shift is believed to be the formation of a more stable iminium cation. semanticscholar.org Finally, elimination of a second ethanol molecule yields the 3-arylidene-1-pyrroline product. semanticscholar.org

The scope of this reaction has been investigated with various substituted aryl groups on the imine. The following table presents a selection of substrates and the corresponding yields of the 3-arylidene-1-pyrroline products.

| Entry | Aryl Group (Ar) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | TsOH | Xylene | 40 | 81 |

| 2 | 4-Methylphenyl | TsOH | Xylene | 40 | 85 |

| 3 | 4-Methoxyphenyl | TsOH | Xylene | 40 | 90 |

| 4 | 4-Chlorophenyl | TsOH | Xylene | 40 | 75 |

| 5 | 2-Nitrophenyl | 2-Nitroresorcinol | Xylene | 50 | 99 |

Data derived from studies on the Kazan reaction. rsc.orgsemanticscholar.org

Role of Catalysis in Transformations of 3,3-Diethoxypropan-1-ol Derivatives

Acetalization is the reaction of an aldehyde or ketone with an alcohol to form an acetal. This reaction is typically acid-catalyzed and is reversible. Lewis acids are effective catalysts for this transformation, activating the carbonyl group towards nucleophilic attack by the alcohol. In the context of 3,3-diethoxypropan-1-ol, while it is already an acetal, the principles of Lewis acid catalysis are fundamental to its synthesis from 3-hydroxypropanal (B37111) and ethanol.

The mechanism of acid-catalyzed acetal formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of water, generates an oxocarbenium ion. libretexts.orgmasterorganicchemistry.com A second molecule of alcohol attacks this electrophilic species, and subsequent deprotonation yields the acetal. libretexts.orgmasterorganicchemistry.com

Various Lewis acids can be employed to catalyze acetalization, with their efficiency often depending on the specific substrates and reaction conditions. Solid Lewis acids, such as modified aluminas, have been shown to be effective and offer advantages in terms of ease of separation and potential for reuse. nih.gov

The table below provides a comparative overview of different catalysts used in acetalization reactions.

| Catalyst | Substrate | Reaction Conditions | Yield (%) |

| Alumina (acidic) | Aldehydes | Various solvents | >60 |

| Silica Gel | Aldehydes | Solvent dependent | Variable |

| ZrCl4 | Aldehydes/Ketones | Mild conditions | High |

| Pd(OAc)2/dppf | Aldehydes/Ketones | Ambient temperature | Excellent |

| Eosin Y (photocatalyst) | Aldehydes | Visible light, neutral | Good to Excellent |

This table is a compilation of data from various sources on acetalization catalysis. nih.govorganic-chemistry.org

Heterogeneous Catalysis (e.g., Silicotungstic acid modified Bentonite)

Heterogeneous catalysts are advantageous in chemical synthesis due to their ease of separation from the reaction mixture, potential for recyclability, and often enhanced stability. In the context of esterifying 3,3-diethoxypropan-1-ol with acetic acid, solid acid catalysts are of particular interest. Silicotungstic acid (STA) supported on bentonite (B74815) clay represents a promising class of heterogeneous catalysts for this transformation. While direct studies on the esterification of 3,3-diethoxypropan-1-ol using this specific catalyst are not extensively documented in publicly available literature, valuable insights can be drawn from analogous esterification reactions of other alcohols.

Research on the esterification of various primary and secondary alcohols with carboxylic acids using STA-modified bentonite has demonstrated the catalyst's efficacy. The catalytic mechanism is believed to proceed via a classical acid-catalyzed esterification pathway. The Brønsted acid sites on the silicotungstic acid protonate the carbonyl oxygen of acetic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the primary hydroxyl group of 3,3-diethoxypropan-1-ol. The acetal group in 3,3-diethoxypropan-1-ol is generally stable under these mildly acidic conditions, allowing for selective esterification at the alcohol function.

The bentonite support serves to disperse the silicotungstic acid, increasing the number of accessible active sites and enhancing the catalyst's surface area. The porous structure of the bentonite can also influence the reaction by affecting the diffusion of reactants and products.

Detailed research on the esterification of other alcohols provides a framework for the expected reaction parameters with 3,3-diethoxypropan-1-ol. Studies have shown that the catalyst loading, reaction temperature, and molar ratio of reactants are critical parameters that influence the reaction rate and equilibrium conversion. For instance, in the esterification of other alcohols, an optimal loading of silicotungstic acid on bentonite is typically identified, beyond which the catalytic activity may not significantly increase.

The following table summarizes the reaction conditions and outcomes for the esterification of various alcohols using silicotungstic acid supported on bentonite, which can serve as a predictive model for the esterification of 3,3-diethoxypropan-1-ol.

| Alcohol | Carboxylic Acid | Catalyst System | Optimal Conditions | Yield/Conversion | Reference |

| tert-Butanol | Acetic Acid | 25 wt% STA on Bentonite | 110°C, 2 h, 1:1.1 alcohol:acid molar ratio | ~87.2% yield | researchgate.net |

| n-Butanol | Acetic Acid | 20 wt% STA on Bentonite | 98°C, 2 h, 1:1.1 alcohol:acid molar ratio | ~98.2% yield | nih.gov |

| Menthol | Lactic Acid | 50 wt% STA on Bentonite | 130°C, 3 h, 1:1.1 alcohol:acid molar ratio | ~83.97% yield | nih.gov |

This table is generated based on published data for analogous reactions and is intended to be illustrative for the potential application to 3,3-diethoxypropan-1-ol.

The reusability of the STA-bentonite catalyst is another key feature, with studies showing that the catalyst can be recovered and reused for multiple cycles with only a minor loss in activity. This characteristic is crucial for developing sustainable and cost-effective industrial processes.

Organocatalysis and Designer Reagents for Specific Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique selectivities that are often complementary to metal-based catalysis. For the selective acylation of 3,3-diethoxypropan-1-ol, several organocatalytic approaches can be envisioned, primarily focusing on achieving high chemoselectivity for the primary alcohol in the presence of the acetal.

One of the most well-established organocatalysts for acylation reactions is 4-(dimethylamino)pyridine (DMAP). The mechanism of DMAP-catalyzed acylation involves the nucleophilic attack of DMAP on the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to attack by the alcohol, in this case, the primary hydroxyl group of 3,3-diethoxypropan-1-ol, to yield the corresponding ester and regenerate the DMAP catalyst. nih.govsci-hub.stresearchgate.netutrgv.edusemanticscholar.org The high reactivity of the N-acylpyridinium species allows the reaction to proceed under mild conditions, which is beneficial for substrates containing sensitive functional groups like the acetal in 3,3-diethoxypropan-1-ol.

N-Heterocyclic carbenes (NHCs) have also been developed as potent organocatalysts for a variety of transformations, including the acylation of alcohols. The mechanism of NHC-catalyzed acylation typically involves the activation of the acylating agent by the NHC. For instance, an NHC can add to an aldehyde to form a Breslow intermediate, which can then be acylated. Alternatively, NHCs can act as Brønsted bases to deprotonate the alcohol, increasing its nucleophilicity. nih.govnih.gov The modular nature of NHC catalysts allows for the fine-tuning of their steric and electronic properties to achieve high selectivity in complex substrates. For a di-functional molecule like 3,3-diethoxypropan-1-ol, a sterically demanding NHC could potentially be designed to selectively acylate the less hindered primary alcohol.

Enzymes, as highly specific "designer reagents" from nature, offer unparalleled chemo-, regio-, and stereoselectivity. Lipases are particularly well-suited for the selective acylation of polyols. In the case of 3,3-diethoxypropan-1-ol, a lipase (B570770) could catalyze the esterification of the primary hydroxyl group with high precision, leaving the acetal untouched. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis. The mechanism of lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. This intermediate then reacts with the alcohol to form the ester and release the free enzyme. The substrate specificity of the lipase is determined by the shape and chemical environment of its active site, which can often accommodate primary alcohols preferentially over more hindered secondary or tertiary alcohols.

The following table conceptualizes the use of different organocatalysts and designer reagents for the selective acylation of 3,3-diethoxypropan-1-ol.

| Catalyst/Reagent | Acylating Agent | Proposed Mechanism | Expected Selectivity | Potential Advantages |

| 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Nucleophilic catalysis via N-acylpyridinium intermediate | High for primary alcohol | Mild conditions, high efficiency |

| N-Heterocyclic Carbene (NHC) | Acetic Anhydride / Activated Ester | Nucleophilic or Brønsted base catalysis | Potentially high for primary alcohol, tunable | Mild conditions, high functional group tolerance |

| Lipase (e.g., Candida antarctica Lipase B) | Vinyl Acetate / Acetic Acid | Acyl-enzyme intermediate formation | Very high for primary alcohol | Excellent chemoselectivity, environmentally benign |

This table is a conceptual representation of potential organocatalytic approaches for the selective acylation of 3,3-diethoxypropan-1-ol based on established principles of organocatalysis and biocatalysis.

The choice of a specific organocatalyst or designer reagent would depend on the desired reaction scale, cost considerations, and the required level of purity for the final product. Mechanistic understanding of these catalytic systems is paramount for their rational application and for the design of new, more efficient synthetic routes involving 3,3-diethoxypropan-1-ol and its derivatives.

Advanced Methodologies for the Characterization and Analysis of 3,3 Diethoxypropan 1 Ol and Its Acetate Esters

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous evidence of molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structures of 3,3-diethoxypropan-1-ol and its acetate (B1210297) derivative.

For 3,3-diethoxypropan-1-ol , the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons of the ethyl groups' methyls (CH₃) typically appear as a triplet at a lower chemical shift (higher field), while the methylene (B1212753) protons (CH₂) of the ethyl groups show a quartet due to coupling with the adjacent methyl protons. The protons on the carbon chain linking the alcohol and acetal (B89532) functionalities will have distinct chemical shifts. The methylene protons adjacent to the hydroxyl group (CH₂-OH) are expected to appear at a different shift than those adjacent to the acetal group (CH₂-CH).

The ¹³C NMR spectrum of 3,3-diethoxypropan-1-ol provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their bonding environment (e.g., C-O, C-C).

Upon acetylation to form 3,3-diethoxypropyl acetate , significant changes in the NMR spectra are observed, which serve as a key indicator of a successful reaction. In the ¹H NMR spectrum, a new singlet appears, typically in the range of 2.0-2.1 ppm, corresponding to the methyl protons of the newly introduced acetyl group (CH₃-C=O). Furthermore, the chemical shift of the methylene protons adjacent to the oxygen atom (now part of the ester linkage, -CH₂-O-C=O) will shift downfield (to a higher chemical shift) compared to their position in the starting alcohol, due to the deshielding effect of the carbonyl group.

Similarly, in the ¹³C NMR spectrum of the acetate ester, a new signal for the carbonyl carbon of the acetyl group appears at a characteristic downfield position (typically >170 ppm). The chemical shift of the carbon adjacent to the ester oxygen also experiences a downfield shift.

Table 1: Predicted ¹H NMR Data for 3,3-Diethoxypropyl Acetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.05 | s (singlet) |

| CH₂-O (ester) | ~4.1-4.3 | t (triplet) |

| CH₂ (central) | ~1.9-2.1 | m (multiplet) |

| CH (acetal) | ~4.6-4.8 | t (triplet) |

| O-CH₂ (ethyl) | ~3.5-3.7 | q (quartet) |

| CH₃ (ethyl) | ~1.1-1.3 | t (triplet) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon | Expected Chemical Shift (ppm) |

| C=O (acetyl) | 170-172 |

| CH (acetal) | 100-105 |

| CH₂-O (ester) | 60-65 |

| O-CH₂ (ethyl) | 58-63 |

| CH₂ (central) | 30-35 |

| CH₃ (acetyl) | 20-22 |

| CH₃ (ethyl) | 14-16 |

Mass Spectrometry (MS) in Derivative Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For 3,3-diethoxypropan-1-ol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, in many cases, the molecular ion of alcohols is weak or absent due to rapid fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

The mass spectrum of 3,3-diethoxypropyl acetate will show a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern of esters is often characterized by specific cleavage patterns that provide structural information. A prominent fragmentation pathway for acetate esters is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, mass of 42) or as an acetyl radical (CH₃CO•, mass of 43). Another common fragmentation is the McLafferty rearrangement, if sterically possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Analysis of the fragmentation patterns of related compounds, such as 3,3-diethoxypropylamine, shows characteristic fragments resulting from the cleavage of the carbon chain and the loss of ethoxy groups. nist.gov For 3,3-diethoxypropyl acetate, one would expect to observe fragments corresponding to the loss of an ethoxy group (-OCH₂CH₃, mass of 45) and subsequent fragmentations of the remaining ion.

Table 3: Potential Key Fragments in the Mass Spectrum of 3,3-Diethoxypropyl Acetate

| m/z Value | Possible Fragment Ion |

| M⁺ | [C₉H₁₈O₄]⁺ |

| M - 43 | [M - COCH₃]⁺ |

| M - 45 | [M - OCH₂CH₃]⁺ |

| M - 60 | [M - CH₃COOH]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods for the analysis of 3,3-diethoxypropan-1-ol and its acetate ester.

Gas Chromatography (GC) for Reaction Monitoring and Purity Analysis

Gas chromatography is an ideal technique for the analysis of volatile compounds like 3,3-diethoxypropan-1-ol and 3,3-diethoxypropyl acetate. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

GC is particularly useful for reaction monitoring , allowing for the real-time assessment of the conversion of the alcohol to the acetate ester. By taking aliquots of the reaction mixture at different time points and analyzing them by GC, the disappearance of the starting material peak (3,3-diethoxypropan-1-ol) and the appearance of the product peak (3,3-diethoxypropyl acetate) can be tracked. The relative areas of these peaks can be used to estimate the extent of the reaction.

For purity analysis , GC can effectively separate the desired product from any remaining starting material, solvents, and by-products. The purity of the final product can be determined by the relative area of its peak in the chromatogram. The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by identifying the components of each peak based on their mass spectra. In some cases, derivatization, such as acylation, can be employed to enhance the volatility and improve the chromatographic behavior of analytes, especially in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Reaction Mixtures

High-performance liquid chromatography is a versatile separation technique that is well-suited for the analysis of less volatile or thermally labile compounds. It is particularly useful for the analysis of complex reaction mixtures that may contain a variety of components with different polarities.

In the context of the synthesis of 3,3-diethoxypropyl acetate, HPLC can be used to separate the starting alcohol, the acetate product, and any non-volatile impurities or side products. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common mode of separation for such compounds. The components are separated based on their relative hydrophobicity, with more polar compounds eluting earlier.

The development of a validated HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the peaks of interest. acs.org A UV detector can be used if the compounds possess a chromophore, although for simple aliphatic alcohols and esters, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be more appropriate.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While 3,3-diethoxypropan-1-ol and its simple acetate ester are liquids at room temperature, it may be possible to synthesize crystalline derivatives that are amenable to X-ray diffraction analysis.

Table 4: Summary of Analytical Methodologies

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon backbone, functional groups |

| Mass Spectrometry | Identification, Fragmentation | Molecular weight, structural fragments |

| Gas Chromatography | Purity, Reaction Monitoring | Separation of volatile components |

| HPLC | Purity, Analysis of Mixtures | Separation of non-volatile components |

| X-ray Crystallography | Absolute Structure (of derivatives) | 3D atomic arrangement, stereochemistry |

Conformational Analysis in Crystalline States

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor in determining its physical and chemical properties. In the solid state, the conformation of a molecule is fixed within the crystal lattice. Analysis of the crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals specific conformational features that are likely to be relevant to 3,3-diethoxypropan-1-ol.

The molecular skeleton of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol adopts an anti conformation. nih.gov This is evidenced by the C—C—C—C(Ph) torsion angle of -174.97(18)°. nih.gov This extended conformation minimizes steric hindrance between the bulky substituents along the carbon backbone. The ethoxy groups also exhibit defined orientations. The C1—O(ethoxy) bond lengths are 1.410(3) Å and 1.392(3) Å. nih.gov

Intramolecular hydrogen bonds also play a role in stabilizing the observed conformation. A nonconventional C5—H5⋯O1 hydrogen bond is present, with a donor-acceptor distance of 2.820(3) Å. nih.gov Another intramolecular interaction, C10—H10B⋯Cl1, has a distance of 3.326(3) Å. nih.gov These interactions contribute to the rigidity of the molecule within the crystal lattice.

| Atoms | Torsion Angle (°) |

|---|---|

| C—C—C—C(Ph) | -174.97(18) |

Hydrogen Bonding and Other Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role, particularly in molecules containing hydroxyl groups. In the crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the hydroxyl group is a key participant in forming the supramolecular assembly.

The molecules are linked by weak O—H⋯O hydrogen bonds, forming a polymeric chain that extends along the b-axis of the crystal. nih.gov The primary hydrogen bond occurs between the hydroxyl group (O1—H1) and an ether oxygen atom (O2) of a neighboring molecule, with an O⋯O distance of 2.975(2) Å. nih.gov A potentially weaker interaction is also noted with the other ether oxygen (O3), with an O⋯O distance of 3.046(2) Å. nih.gov

| Interaction Type | Donor-Acceptor | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| O—H⋯O | O1—H1⋯O2 | 2.975(2) | Symmetry-related molecule |

| C—H⋯Cl | C10—H10A⋯Cl1 | 3.636(3) | Symmetry-related molecule |

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 47.0 |

| Cl⋯H | 19.5 |

| C⋯H | 12.1 |

| F⋯H | 10.7 |

Applications of 3,3 Diethoxypropan 1 Ol and Its Acetate Esters As Versatile Building Blocks in Complex Molecule Synthesis

Use in Polymer Synthesis and Material Science

The distinct functionalities of 3,3-diethoxypropan-1-ol and its derivatives make them valuable initiators and monomers in the synthesis of well-defined polymers with tailored properties. The presence of the hydroxyl group allows for the initiation of ring-opening polymerizations, while the acetal (B89532) group can be preserved as a latent aldehyde functionality in the resulting polymer chain for subsequent modifications.

Synthesis of α-Acetal-Poly(ethylene glycol)

3,3-Diethoxypropan-1-ol has been instrumental in the synthesis of α-acetal-poly(ethylene glycol) (PEG), a polymer with a protected aldehyde group at one end. This functionalization is achieved through the anionic ring-opening polymerization of ethylene (B1197577) oxide. The process is initiated by potassium 3,3-diethoxypropanolate, which is formed by the reaction of 3,3-diethoxypropan-1-ol with a strong base like potassium naphthalide. nih.gov

This method yields a heterotelechelic PEG, specifically acetal-PEG-OH, where one terminus is the diethoxypropyl acetal and the other is a hydroxyl group. The acetal end of the polymer is stable under various conditions, allowing for further chemical modifications at the hydroxyl end. The protected aldehyde can be later deprotected under mild acidic conditions to yield a highly reactive aldehyde group, which can be used for bioconjugation or surface modification. A new linear block copolymer of poly(ethylene glycol) (PEG) and poly(ethylenimine) (PEI) possessing an acetal group at the PEG chain end was prepared by a heterotelechelic PEG macroinitiator technique. nih.gov

Table 1: Synthesis of α-Acetal-Poly(ethylene glycol) Intermediate

| Initiator Precursor | Base | Monomer | Resulting Polymer | Key Feature |

| 3,3-Diethoxypropan-1-ol | Potassium Naphthalide | Ethylene Oxide | α-Acetal-Poly(ethylene glycol) | Terminal acetal group |

Production of Terminal Functionalized Poly(2-Isopropyl-2-Oxazoline)

In the synthesis of advanced "smart" polymers, derivatives of 3,3-diethoxypropan-1-ol play a crucial role as initiators. Specifically, 3,3-diethoxy-1-propyl tosylate is used to initiate the cationic ring-opening polymerization (CROP) of 2-isopropyl-2-oxazoline. This process results in the formation of heterotelechelic poly(2-isopropyl-2-oxazoline) (PiPrOx) carrying an α-acetal group at one end and a hydroxyl group at the other (acetal-PiPrOx-OH).

The polymerization proceeds in a controlled manner, yielding polymers with well-defined molecular weights and narrow molecular weight distributions. The acetal group remains intact throughout the polymerization and can be hydrolyzed post-polymerization to an aldehyde for further functionalization. PiPrOx is a thermoresponsive polymer, exhibiting a lower critical solution temperature (LCST) close to human body temperature, which makes these functionalized polymers highly promising for biomedical applications such as drug delivery systems and smart hydrogels.

Development of Glycerol-Based Monomers for Tunable Resins

While glycerol (B35011) is a key bio-based monomer for creating a variety of polymers, including tunable resins, current research primarily focuses on its direct polymerization or its conversion into derivatives like epichlorohydrin (B41342) and propanediols. core.ac.uknih.govnih.govrsc.orgpatsnap.comresearchgate.netfu-berlin.de There is no direct scientific literature available that documents the use of 3,3-diethoxypropan-1-ol or its acetate (B1210297) ester in the development of glycerol-based monomers for such resins. The synthetic pathways for these resins typically involve the polycondensation of glycerol with diacids or the ring-opening polymerization of glycerol-derived cyclic monomers. nih.gov

Role in Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of 3,3-diethoxypropan-1-ol and its derivatives makes them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. The acetal-protected aldehyde functionality is particularly useful for introducing a three-carbon chain with a latent aldehyde into a target molecule.

Precursors for Novel Drug Candidates and Bioactive Compounds

The utility of 3,3-diethoxypropan-1-ol derivatives is evident in the synthesis of complex and biologically active molecules. For instance, (E)-4-((3,3-Diethoxypropyl)(8-((2,6-dimethylphenyl)carbamoyl)-1,4-dioxaspiro[4.5]decan-8-yl)amino)-4-oxobut-2-en-1-yl Ethyl Carbonate has been utilized as a substrate in the asymmetric synthesis of diketopiperazines. researchgate.net Diketopiperazines are a class of cyclic peptides that exhibit a wide range of biological activities, including neuroprotective and anti-inflammatory effects. researchgate.net

Furthermore, a structurally related compound, acrolein diethyl acetal, is a key reactant in an improved synthesis of a crucial intermediate for Cinacalcet HCl. mdpi.comwhiterose.ac.uk Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease. mdpi.comwhiterose.ac.uk The synthesis involves a Mizoroki–Heck cross-coupling reaction to produce 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, which is then converted to the final aldehyde intermediate. mdpi.comwhiterose.ac.uk

In the field of agrochemicals, a patent has been filed for a simple preparation method for dialkoxypropyl zinc bromide, which can be derived from compounds like 3,3-diethoxypropyl bromide, indicating its utility in the synthesis of agrochemical compounds. researchgate.netresearchgate.net

Construction of Pharmaceutically Relevant Molecular Platforms

The piperidine (B6355638) scaffold is a ubiquitous and highly important molecular platform in medicinal chemistry, found in numerous approved drugs. N-(3,3-Diethoxypropyl)acetamide, a derivative of 3,3-diethoxypropan-1-ol, serves as a precursor in the synthesis of various piperidine derivatives. nih.govwhiterose.ac.ukajchem-a.com The diethoxypropyl group can be strategically introduced and later modified to construct complex piperidine-based molecules with desired pharmacological properties.

Additionally, a patent for pharmaceutically active sulfonamide derivatives describes a compound incorporating a 3,3-diethoxypropyl group linked to a piperidine ring, specifically N-{[5-({4-[(3,3-diethoxypropyl)amino]piperidin-1-yl}methyl)pyridin-2-yl]methyl}methanesulfonamide. This highlights the role of this building block in creating novel sulfonamide-based drug candidates.

Intermediates in Complex Natural Product Total Synthesis (e.g., Camptothecin analogs)

The strategic use of small, functionalized building blocks is a cornerstone of natural product total synthesis. 3,3-Diethoxypropan-1-ol and its derivatives are valuable as C3 synthons, providing a latent aldehyde functionality that can be revealed under specific conditions for subsequent reactions. While it is a plausible intermediate for constructing portions of complex molecules, a direct application in the published total synthesis of Camptothecin or its specific analogs has not been prominently documented in readily available literature. However, patent literature describes general synthetic routes where 3,3-diethoxypropan-1-ol can be reacted with substituted aromatic systems to form ether-linked intermediates, which could then undergo further cyclization, a strategy potentially applicable to the synthesis of complex alkaloids googleapis.com. The fundamental value of this building block lies in its ability to introduce a three-carbon chain that contains a reactive hydroxyl group at one end and a masked aldehyde at the other, which is a common motif in the retrosynthetic analysis of many natural products.

Protecting Group Chemistry for Carbonyl Functionalities

The diethyl acetal group present in 3,3-diethoxypropan-1-ol is a well-established protecting group for the propanal carbonyl functionality. Protecting groups are essential in multi-step synthesis to prevent a functional group from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule depaul.edu.

The acetal group in 3,3-diethoxypropan-1-ol is highly stable under neutral to strongly basic or nucleophilic conditions. This stability allows for selective reactions to be performed at the primary hydroxyl group without affecting the masked aldehyde. For instance, the hydroxyl group can be oxidized, esterified, or used as a nucleophile to form ethers or engage in coupling reactions while the acetal remains intact.

Conversely, the acetal can be selectively removed (deprotected) to regenerate the aldehyde functionality. This deprotection is typically achieved under acidic conditions. The selective nature of these protection/deprotection steps allows for a programmed sequence of reactions, which is critical in the synthesis of complex molecules.

Table 1: Selective Reactions at the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Stability of Acetal |

|---|---|---|---|

| Esterification | Acyl chloride, Pyridine, 0°C to RT | 3,3-Diethoxypropyl acetate | Stable |

| Etherification | NaH, Alkyl halide, THF | 1-Alkoxy-3,3-diethoxypropane | Stable |

While traditional acetal deprotection requires strong acidic conditions that could cleave other acid-labile protecting groups (e.g., silyl (B83357) ethers, Boc-amines), modern synthetic methods have enabled deprotection under much milder conditions. This enhanced compatibility is crucial when working with complex substrates that contain multiple sensitive functional groups acs.org.

Table 2: Mild Deprotection Methods for Diethyl Acetals

| Reagent | Conditions | Substrate Compatibility | Reference |

|---|---|---|---|

| Cerium(III) triflate | Wet nitromethane, RT | High selectivity | organic-chemistry.org |

| Iodine | Acetone/H₂O, RT | Tolerates double bonds, esters, TBDMS ethers | organic-chemistry.org |

Building Blocks for Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications in medicine and materials science. 3,3-Diethoxypropan-1-ol serves as a valuable precursor for the synthesis of various heterocyclic rings, primarily by leveraging the reactivity of its latent 3-hydroxypropanal (B37111) structure.

Upon deprotection of the acetal to reveal the aldehyde, 3,3-diethoxypropan-1-ol becomes a bifunctional building block capable of participating in cyclization reactions. A prominent example is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline and β-carboline ring systems wikipedia.org. In this reaction, a β-arylethylamine is condensed with an aldehyde, followed by an acid-catalyzed ring closure depaul.eduwikipedia.org. Using 3-hydroxypropanal (generated from 3,3-diethoxypropan-1-ol) in a Pictet-Spengler reaction with a tryptamine (B22526) derivative would lead to the formation of a tetrahydro-β-carboline, a fused heterocyclic system that is the core of many alkaloids nrochemistry.comrsc.org.

The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic indole (B1671886) ring to form the new six-membered ring, resulting in a fused 6-6-5 tricyclic system wikipedia.org.

The deprotected aldehyde from 3,3-diethoxypropan-1-ol is a key component for synthesizing a variety of nitrogen-containing heterocycles. While direct synthesis of pyrrolines from this specific precursor is not extensively documented, the underlying chemical principles are well-established through reactions like the Paal-Knorr synthesis, which typically uses 1,4-dicarbonyl compounds to form pyrroles wikipedia.orgorganic-chemistry.org.

A plausible route to substituted pyrrolines or related N-heterocycles involves the reaction of 3,3-diethoxypropanal (B3055259) (from the deprotection of the starting material) with a suitable amine derivative. For instance, condensation with an amino ester could form an intermediate imine, which, upon intramolecular cyclization and subsequent dehydration, would yield a pyrroline (B1223166) derivative. The amine counterpart in these reactions, 3-aminopropionaldehyde diethyl acetal, is also a known compound and can be used as a building block for heterocycles nih.gov. Furthermore, related unsaturated acetals, like propiolaldehyde diethyl acetal, are known to be effective precursors for synthesizing heterocycles such as pyrazoles and pyrimidines orgsyn.org. By analogy, the saturated C3 aldehyde derived from 3,3-diethoxypropan-1-ol provides a reliable pathway for constructing various saturated and unsaturated nitrogen-containing rings.

Computational and Theoretical Studies on 3,3 Diethoxypropan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, including its electronic structure and reactivity. For 3,3-diethoxypropan-1-ol and its derivatives, these methods can predict the most likely sites for chemical reactions and the energy profiles of these transformations.

Frontier Molecular Orbital Analysis in Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

In the case of the esterification of 3,3-diethoxypropan-1-ol to form its acetate (B1210297) derivative, the HOMO of the alcohol (specifically the oxygen of the hydroxyl group) would interact with the LUMO of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

Table 1: Predicted Frontier Molecular Orbital Contributions in 3,3-Diethoxypropan-1-ol

| Molecular Orbital | Primary Atomic Orbital Contributions | Predicted Role in Reactivity |

| HOMO | Lone pairs of the hydroxyl oxygen, Lone pairs of the acetal (B89532) oxygens | Nucleophilic attack |

| LUMO | Antibonding orbitals of C-O and C-C bonds | Electrophilic attack site |

This table is predictive and based on general principles of FMO theory, as specific computational data for this molecule is not available in published literature.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For the acid-catalyzed hydrolysis of the acetal group in 3,3-diethoxypropan-1-ol, theoretical studies on similar acetals indicate a mechanism involving protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. The subsequent attack of water leads to a hemiacetal, which can then hydrolyze further to the corresponding aldehyde. The rate-determining step is typically the formation of the oxocarbenium ion.